molecular formula C8H12N2O3 B3389586 3-(3-Propyl-1,2,4-oxadiazol-5-yl)propanoic acid CAS No. 930395-82-7

3-(3-Propyl-1,2,4-oxadiazol-5-yl)propanoic acid

Cat. No.: B3389586
CAS No.: 930395-82-7
M. Wt: 184.19 g/mol
InChI Key: SICRYCCWGXBHIN-UHFFFAOYSA-N
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Description

3-(3-Propyl-1,2,4-oxadiazol-5-yl)propanoic acid: is an organic compound with the molecular formula C8H12N2O3 and a molecular weight of 184.19 g/mol . This compound features a 1,2,4-oxadiazole ring, which is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. The presence of the propyl group and the carboxylic acid functionality makes it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Propyl-1,2,4-oxadiazol-5-yl)propanoic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of a nitrile with a hydrazine derivative to form the oxadiazole ring. For instance, the reaction of propionitrile with hydrazine hydrate under acidic conditions can yield the desired oxadiazole .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH during the reaction. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propyl side chain, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it up or modifying its structure.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propyl group can yield propanoic acid derivatives, while substitution reactions can introduce various functional groups onto the oxadiazole ring .

Scientific Research Applications

Chemistry

In chemistry, 3-(3-Propyl-1,2,4-oxadiazol-5-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

Biologically, this compound can be used in the study of enzyme interactions and metabolic pathways. Its structural features make it a candidate for probing the activity of various biological targets .

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or antimicrobial properties. Research is ongoing to explore its potential therapeutic applications .

Industry

Industrially, this compound can be used in the production of polymers, agrochemicals, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism by which 3-(3-Propyl-1,2,4-oxadiazol-5-yl)propanoic acid exerts its effects involves interactions with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic acid: Similar structure but with a phenyl group instead of a propyl group.

    3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoic acid: Contains a methyl group instead of a propyl group.

    3-(3-Ethyl-1,2,4-oxadiazol-5-yl)propanoic acid: Features an ethyl group in place of the propyl group.

Uniqueness

The uniqueness of 3-(3-Propyl-1,2,4-oxadiazol-5-yl)propanoic acid lies in its specific combination of the propyl group and the oxadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-2-3-6-9-7(13-10-6)4-5-8(11)12/h2-5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SICRYCCWGXBHIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=N1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930395-82-7
Record name 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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